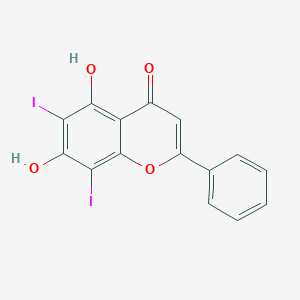
5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one: is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of two iodine atoms at positions 6 and 8, and hydroxyl groups at positions 5 and 7 on the chromen-4-one backbone, along with a phenyl group at position 2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one typically involves the iodination of a precursor flavonoid compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the flavonoid structure using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.
Reduction: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiourea derivatives.
科学的研究の応用
Chemistry: 5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one is used as a precursor in the synthesis of more complex flavonoid derivatives. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It is tested in various in vitro and in vivo models to evaluate its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV-absorbing agents or dyes.
作用機序
The mechanism of action of 5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 5 and 7 can scavenge free radicals, contributing to its antioxidant activity. The iodine atoms at positions 6 and 8 may enhance its ability to interact with cellular proteins and enzymes, modulating their activity. The compound may also inhibit specific signaling pathways involved in inflammation and cancer progression.
類似化合物との比較
5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one: Similar structure but with a methoxy group at position 6 instead of iodine.
5,6,8-Trihydroxy-2-phenylchromen-4-one: Similar structure but with hydroxyl groups at positions 5, 6, and 8 instead of iodine.
5,7-Dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one: Similar structure but with methoxy groups at positions 6 and 8 instead of iodine.
Uniqueness: The presence of iodine atoms at positions 6 and 8 in 5,7-Dihydroxy-6,8-diiodo-2-phenylchromen-4-one makes it unique compared to other flavonoid derivatives. The iodine atoms can enhance the compound’s biological activity and its ability to interact with cellular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
4252-99-7 |
|---|---|
分子式 |
C15H8I2O4 |
分子量 |
506.03 g/mol |
IUPAC名 |
5,7-dihydroxy-6,8-diiodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8I2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H |
InChIキー |
ATLALBZBFWDIPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)I)O)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


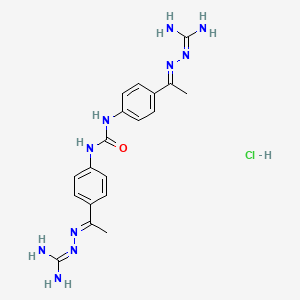
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
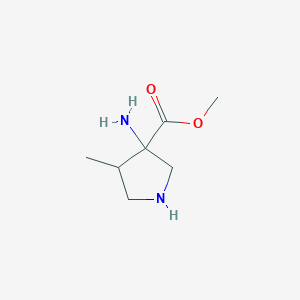
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

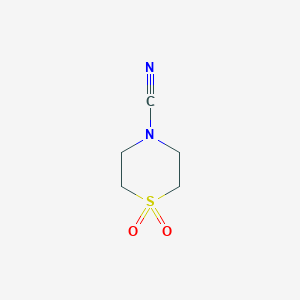
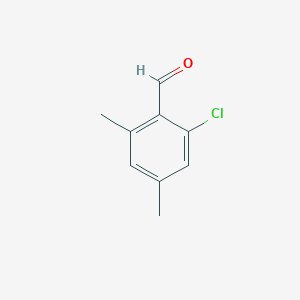
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
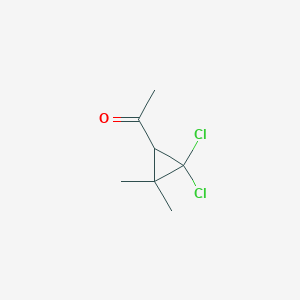
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
